20-trifluoro Leukotriene B4
Overview
Description
20-trifluoro Leukotriene B4: is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation, making it a valuable tool in scientific research .
Mechanism of Action
Target of Action
20-Trifluoro Leukotriene B4 (20CF3-LTB4) is an analog of Leukotriene B4 . It primarily targets neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response . The compound has equipotent chemoattractant capabilities and can resist ω-oxidation .
Mode of Action
20CF3-LTB4 interacts with its targets by inducing neutrophil desensitization to degranulation by Leukotriene B4 . This interaction results in changes in the neutrophil’s response to Leukotriene B4 .
Biochemical Pathways
The compound affects the biochemical pathways related to neutrophil activation . Specifically, it inhibits all LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .
Result of Action
The primary molecular and cellular effect of 20CF3-LTB4’s action is the desensitization of neutrophils to degranulation by Leukotriene B4 . This results in a reduction in the neutrophil’s response to Leukotriene B4 .
Biochemical Analysis
Biochemical Properties
20-trifluoro Leukotriene B4 interacts with various biomolecules, including enzymes and proteins. It is reported to be a potent eicosanoid lipid mediator derived from arachidonic acid . It is involved in inflammatory responses and homeostatic biological functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can induce neutrophil desensitization to degranulation by Leukotriene B4 . This indicates that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It resists ω-oxidation and can induce neutrophil desensitization to degranulation by Leukotriene B4 .
Metabolic Pathways
This compound is involved in the metabolic pathways of eicosanoid lipid mediators derived from arachidonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-trifluoro Leukotriene B4 involves the use of 20,20,20-trifluoroarachidonic acid as a precursor. The process includes several steps of chemical reactions, such as hydroxylation and oxidation, to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20-trifluoro Leukotriene B4 can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The compound can participate in substitution reactions, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 20-trifluoro Leukotriene B4 is used as a model compound to study the behavior of leukotrienes and their analogs in various chemical reactions .
Biology: In biological research, this compound is utilized to investigate the role of leukotrienes in inflammatory responses and immune system functions .
Medicine: The compound is studied for its potential therapeutic applications, particularly in conditions involving inflammation and immune responses .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Leukotriene B4: The parent compound, known for its potent inflammatory properties.
3-thia-Leukotriene B4: A sulfur-containing analog with similar biological activities.
3-thia-20,20,20-trifluoro-Leukotriene B4: Another analog with trifluoromethyl substitution.
Uniqueness: 20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its potent chemoattractant capabilities, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-QAASZIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115178-97-7 | |
Record name | 20-Trifluoromethylleukotriene B4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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